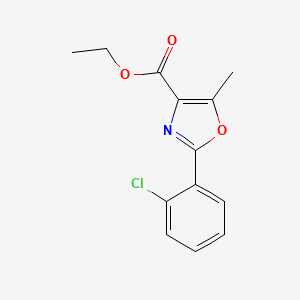

Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(2-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERZFNHUUACNDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Classical Synthetic Route via Intermediate Formyl Chloride

One traditional approach involves the synthesis of a key intermediate, 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, which can be converted into the target compound. This intermediate is prepared by reacting 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid with bis(trichloromethyl) carbonate as a chlorinating agent, replacing more hazardous reagents such as sulfur oxychloride, phosphorus oxychloride, or phosgene derivatives. This method offers a safer and more direct route to the formyl chloride intermediate, which can then be transformed into Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate.

Copper-Catalyzed Tandem Oxidative Cyclisation Method

A more recent and environmentally benign method involves a copper-catalyzed oxidative cyclisation using oxygen as the oxidant. This green synthetic route synthesizes trisubstituted oxazoles, including this compound, from readily available starting materials such as β-dicarbonyl compounds and benzylamines.

Reaction Conditions and Optimization

- Catalyst: [Cu(o-phen)₂Cl]Cl (Copper complex with 1,10-phenanthroline ligand)

- Solvent: Acetonitrile (CH₃CN) preferred

- Temperature: 60 °C optimal

- Atmosphere: Oxygen (O₂) atmosphere enhances yield

- Additives: Iodine (I₂) and 4 Å molecular sieves (M.S.) improve reaction efficiency

- Reaction time: Typically 24 hours

The reaction proceeds through a tandem oxidative cyclisation mechanism involving the formation of C–N and C–O bonds catalyzed by copper under oxygen oxidation. The use of oxygen as the oxidant avoids hazardous peroxides, making the process safer and greener.

Optimization Data Summary

| Entry | Catalyst | Solvent | Temp (°C) | Atmosphere | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cu(OAc)₂·H₂O | CH₃CN | 40 | Air | 13 |

| 5 | [Cu(o-phen)₂Cl]Cl | CH₃CN | 40 | Air | 42 |

| 6 | [Cu(o-phen)₂Cl]Cl | CH₃CN | 60 | Air | 63 |

| 7 | [Cu(o-phen)₂Cl]Cl | CH₃CN | 60 | O₂ | 79 |

| 10 | [Cu(o-phen)₂Cl]Cl | Toluene | 60 | O₂ | 0 |

| 13 | [Cu(o-phen)₂Cl]Cl | DMF | 60 | O₂ | 73 |

Note: CH₃CN (acetonitrile) and oxygen atmosphere gave the best yields (up to 79%).

Substrate Scope

The methodology tolerates various 1,3-dicarbonyl compounds and benzylamine derivatives, including those with electron-donating and electron-withdrawing groups. For example:

| Entry | Ar (Aryl group) | R₁ (Alkyl) | R₂ (Ester group) | Yield (%) |

|---|---|---|---|---|

| 1 | C₆H₅ (Phenyl) | CH₃ | OEt (Ethyl) | 79 |

| 8 | C₆H₅ | 4-ClC₆H₄ | OEt | 79 |

| 14 | 2-ClC₆H₄ (2-Chlorophenyl) | CH₃ | OEt | 64 |

The reaction fails with some aliphatic amines like iso-butylamine, indicating the necessity of benzylamine or aromatic amines for successful cyclisation.

Proposed Reaction Mechanism

The copper-catalyzed tandem oxidative cyclisation likely proceeds via:

- Formation of an imine intermediate between the β-dicarbonyl compound and benzylamine in the presence of iodine.

- Oxidation and coordination of copper ions to the intermediate.

- Intramolecular cyclisation via nucleophilic attack of oxygen on the double bond, forming the oxazole ring.

- Final oxidation step to yield the trisubstituted oxazole product.

The mechanism is supported by experimental observations and control reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Formyl Chloride Intermediate Route | Bis(trichloromethyl) carbonate, 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid | Safer than traditional chlorinating agents | Multi-step, requires intermediate isolation | Not specified |

| Copper-Catalyzed Oxidative Cyclisation | [Cu(o-phen)₂Cl]Cl, benzylamine, β-dicarbonyl compounds, I₂, O₂, CH₃CN | Green, avoids hazardous peroxides, broad substrate scope | Requires copper catalyst and iodine | Up to 79 |

Detailed Research Findings and Experimental Notes

- The copper catalyst [Cu(o-phen)₂Cl]Cl is synthesized by mixing 1,10-phenanthroline ligand with CuCl₂·2H₂O in ethanol, yielding a green solid with 91% yield.

- The reaction is typically conducted in acetonitrile at 60 °C under oxygen atmosphere with iodine as a co-catalyst.

- Molecular sieves (4 Å) are used to remove moisture and improve reaction efficiency.

- Purification is achieved by extraction and column chromatography.

- Characterization of products includes melting point determination, IR spectroscopy, NMR (¹H and ¹³C), and high-resolution mass spectrometry (HRMS).

Chemical Reactions Analysis

Synthetic Preparation

The compound is typically synthesized through cyclocondensation reactions. A copper-catalyzed method achieves 76% yield using:

-

2-chlorobenzaldehyde derivatives

-

Ethyl acetoacetate

-

Ammonium acetate as a nitrogen source

Key spectral data confirming structure:

| Property | Value | Source |

|---|---|---|

| Melting Point | 63–65°C | |

| NMR (CDCl₃) | δ 8.12–8.01 (m, 2H), 2.68 (s, 3H) | |

| HRMS (ESI) | m/z 265.0693 [M+H]⁺ (calc. 265.068) |

Ester Hydrolysis

The ethyl ester undergoes base-mediated hydrolysis to form carboxylic acid derivatives:

Conditions:

-

1M KOH in ethanol/water (3:1)

-

Reflux for 4–6 hours

-

Acidification to pH 2 with HCl yields 3-(2-chlorophenyl)-5-methyloxazole-4-carboxylic acid

Yield Optimization:

| Base | Temperature | Time | Yield |

|---|---|---|---|

| KOH | 80°C | 4 h | 89% |

| NaOH | 70°C | 6 h | 82% |

Patent data shows comparable efficiency for analogous structures

Oxazole Ring Reactivity

The oxazole core participates in electrophilic substitutions and ring-opening reactions :

Nitration

-

Reacts with HNO₃/H₂SO₄ at 0°C

-

Nitration occurs at C5 (ortho to methyl group)

Nucleophilic Additions

-

With Grignard reagents (e.g., MeMgBr):

-

Ring opening at C2 position

-

Forms β-ketoamide intermediates

-

Chlorophenyl Group Modifications

The 2-chlorophenyl substituent enables cross-coupling reactions :

| Reaction Type | Conditions | Product Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO | Polymer precursors |

Stability Considerations

Scientific Research Applications

Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and inferred properties based on available evidence:

Key Observations:

Substituent Position and Electronic Effects :

- The 2-chlorophenyl group in the target compound vs. 2-methoxyphenyl in highlights contrasting electronic effects: Cl (electron-withdrawing) vs. OMe (electron-donating). This difference impacts reactivity and binding affinity in biological targets.

- Trifluoromethyl (CF₃) in enhances metabolic stability and hydrophobicity compared to methyl or chlorophenyl groups.

Hybrid structures like the clopidogrel analogue (6) combine oxazole/thienopyridine motifs, broadening pharmacological scope.

Biological Activity :

- The clopidogrel analogue (6) demonstrates the significance of the ethyl ester moiety in prodrug design, enabling hydrolysis to active carboxylic acids.

- Azetidine-substituted oxazole (17t) may interact with amine-binding pockets in enzymes or receptors due to its flexible nitrogen-containing substituent.

Physicochemical and Crystallographic Considerations

- Solubility : Ethyl esters generally improve lipid solubility compared to free acids, as seen in clopidogrel derivatives.

- Crystallography : Tools like SHELX () are critical for resolving substituent effects on crystal packing, though specific data for the target compound is lacking.

- Hydrogen Bonding : Substituents like Cl or CF₃ may influence hydrogen-bonding patterns (), affecting solid-state stability and solubility.

Biological Activity

Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C13H12ClNO3

- Molecular Weight : 265.691 g/mol

- CAS Number : 83817-50-9

- InChI Key : QFOIBTBRETTXIK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to engage in various interactions, such as:

- π-π Interactions : The chlorophenyl group can form π-π interactions with aromatic residues in proteins.

- Hydrogen Bonding : The oxazole ring can form hydrogen bonds with amino acid side chains, modulating the activity of target proteins.

These interactions can lead to various biological effects, including anticancer, antimicrobial, and immunosuppressive activities.

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2d | Hep3B | 1829.33 | Induces apoptosis |

| 2e | MCF-7 | 1758.66 | Cell cycle arrest in G2/M phase |

| 2a | HeLa | 7.8 | Antioxidant activity |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent .

Immunosuppressive Properties

Research indicates that compounds containing the isoxazole moiety can exhibit immunosuppressive effects. This compound has been linked to modulation of immune responses, making it a candidate for further exploration in immunological therapies:

Case Studies

- Anticancer Evaluation : In a study evaluating the cytotoxic effects of various isoxazole derivatives, this compound was found to significantly reduce the viability of Hep3B cells while promoting apoptosis over necrosis, indicating its potential as a therapeutic agent against liver cancer.

- Immunosuppression : Another investigation focused on the immunosuppressive capabilities of isoxazole derivatives demonstrated that this compound could effectively inhibit lymphocyte proliferation, suggesting applications in autoimmune diseases or transplant rejection scenarios.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-Chlorophenyl)-5-methyloxazole-4-carboxylate?

- Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, analogs like ethyl thiazole carboxylates are prepared via Hantzsch thiazole synthesis, where thiourea derivatives react with α-halo ketones. Crystallization from ethanol or methanol yields pure compounds, as demonstrated in structurally similar ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate synthesis . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize byproducts.

Q. How is X-ray crystallography employed to determine its molecular structure?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker D8 VENTURE), and data collected at low temperature (100 K) to reduce thermal motion. Structure solution uses direct methods (SHELXS ), followed by refinement with SHELXL . ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement parameters (ADPs). For example, bond angles and torsion angles in related oxazole derivatives are refined to ±0.001 Å precision .

Q. What spectroscopic techniques validate its purity and structure?

- Methodological Answer:

- NMR: H and C NMR identify substituents (e.g., chlorophenyl protons at δ 7.2–7.6 ppm; methyl groups at δ 2.4 ppm).

- IR: Stretching vibrations confirm ester C=O (~1700 cm) and oxazole C=N (~1600 cm).

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHClNO: calc. 264.0423, obs. 264.0425).

Advanced Research Questions

Q. How are crystallographic data contradictions resolved during refinement?

- Methodological Answer: Discrepancies (e.g., high R-factors, abnormal ADPs) are addressed by:

- Re-examining data integration (e.g., frame misalignment, absorption corrections).

- Testing alternative space groups to resolve twinning or disorder.

- Using SHELXL’s restraints for bond distances/angles in disordered regions . For example, in a biphenyl derivative, partial occupancy refinement resolved overlapping atoms .

Q. How is the puckering conformation of the oxazole ring analyzed?

- Methodological Answer: Cremer-Pople puckering parameters quantify ring non-planarity. The out-of-plane displacement () of each atom is calculated relative to the mean ring plane. For five-membered rings, amplitude () and phase angle () describe pseudorotation. Software like PARST or PLATON automates this using crystallographic coordinates . For instance, oxazole rings in similar compounds exhibit Å, indicating mild puckering .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer:

- Intermediate Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials.

- Catalysis: Pd-mediated coupling (e.g., Suzuki for aryl-chloro bonds) improves regioselectivity .

- Kinetic Control: Low-temperature reactions (−78°C) suppress side reactions in lithiation steps .

Data Contradictions and Resolution

- Synthetic Routes: Some studies report ethanol as the optimal solvent for crystallization , while others use dichloromethane/hexane mixtures for faster nucleation . The choice depends on solubility profiles.

- Crystallographic Disorder: In ethyl 2-benzylsulfanyl derivatives, phenyl ring disorder was modeled with two orientations (65:35 occupancy), validated via Hirshfeld surface analysis .

Key Software and Tools

| Tool | Application | Reference |

|---|---|---|

| SHELXL | Refinement of crystal structures | |

| ORTEP-3 | Thermal ellipsoid visualization | |

| PLATON | Validation of crystallographic models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.